molecular formula C11H10Cl2N4O2 B3012340 N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide CAS No. 338395-56-5

N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide

Cat. No. B3012340
CAS RN: 338395-56-5
M. Wt: 301.13
InChI Key: ZYSDGANSVGSXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide” is a chemical compound with the CAS Number: 338395-56-5 . It has a molecular weight of 301.13 . The IUPAC name for this compound is (1Z)-N’-(cyanoacetyl)-2-(2,4-dichlorophenoxy)ethanehydrazonamide . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10Cl2N4O2/c12-7-1-2-9(8(13)5-7)19-6-10(15)16-17-11(18)3-4-14/h1-2,5-6,16H,3,15H2,(H,17,18) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.13 . It is solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates react with compounds like α-cyanoacetamide to form 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives (Hachiyama, Koyanagi, Tomioka, & Yamazaki, 1983).
  • Cyanoacetamides, including derivatives of α-cyanoacetamide, are used to synthesize a variety of heterocycles, showcasing their reactivity and utility in forming biologically significant compounds (Darwish, Atia, & Farag, 2014).

Epoxy Resin Curing

  • Cyanoacetamides, such as derivatives of α-cyanoacetamide, are novel curing agents for epoxy resins. Their reaction with epoxy compounds like phenyl-glycidylether under specific conditions produces a variety of chemical structures, highlighting their utility in polymer science (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).

Cyclization Reactions

  • Compounds such as ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate undergo cyclization to form structures like 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, which are precursors for the synthesis of complex organic compounds (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Antibacterial and Antifungal Activities

  • Synthesized compounds like 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide have shown promising results in in vitro antibacterial and antifungal activities, indicating the potential of these compounds in pharmaceutical applications (Darwish, Atia, & Farag, 2014).

Organic Synthesis and Biological Evaluation

  • N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, has been synthesized and shown to target the VEGFr receptor in anticancer studies, demonstrating the pharmaceutical potential of these compounds (Sharma et al., 2018).

Ultrasonically Assisted Synthesis

  • N-cyanoacylation and synthesis of cyanoacetamide derivatives have been enhanced using ultrasonication, a method that yields high-purity products in less time compared to conventional methods, showcasing advancements in synthetic techniques (Almarhoon, Al Rasheed, & El‐Faham, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact a poison center or doctor .

properties

IUPAC Name

N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2/c12-7-1-2-9(8(13)5-7)19-6-10(15)16-17-11(18)3-4-14/h1-2,5H,3,6H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSDGANSVGSXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=NNC(=O)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC/C(=N\NC(=O)CC#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.